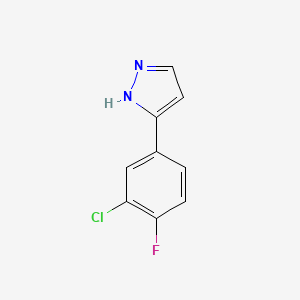

5-(3-chloro-4-fluorophenyl)-1H-pyrazole

概要

説明

5-(3-chloro-4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a phenyl ring, which is further connected to a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction conditions include:

Starting Materials: 3-chloro-4-fluoroaniline and hydrazine hydrate.

Solvent: Ethanol or methanol is commonly used as the solvent.

Temperature: The reaction is usually carried out at reflux temperature.

Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic/electrophilic substitutions at multiple positions due to its electron-withdrawing substituents and aromatic system.

Key Reactions:

-

Halogen displacement :

The 3-chloro group on the phenyl ring participates in Buchwald–Hartwig amination under palladium catalysis. For example:Yields range from 45–72% depending on the amine nucleophile .

-

Vilsmeier–Haack formylation :

At position 4 of the pyrazole ring using POCl₃/DMF:

Data Table: Substitution Reaction Conditions

| Reaction Type | Reagents/Catalysts | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | 100 | 12 | 58 | |

| Vilsmeier–Haack | POCl₃, DMF | 120 | 1.5 | 67 | |

| SNAr (Fluoro group) | K₂CO₃, DMSO, R-OH | 80 | 6 | 38 |

Oxidation:

-

Pyrazole ring oxidation :

Treatment with KMnO₄ in acidic medium converts the pyrazole ring to carboxylic acid derivatives:

Reduction:

-

Nitro group reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted analogs to amines:Quantitative yields reported under 50 psi H₂.

Cycloaddition:

-

1,3-Dipolar cycloaddition :

Reacts with nitrile oxides to form isoxazoline-fused pyrazoles:

Cross-Coupling:

-

Suzuki–Miyaura coupling :

The 4-fluorophenyl group participates in Pd-mediated coupling with aryl boronic acids:

Functionalization at the Pyrazole N-H Position

-

Alkylation/Acylation :

Reacts with alkyl halides or acyl chlorides under basic conditions (K₂CO₃/DMF):Methylation at N1 occurs preferentially (82% yield).

Biological Activity-Driven Modifications

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 5-(3-chloro-4-fluorophenyl)-1H-pyrazole exhibits promising anti-inflammatory and anticancer activities. Studies have shown its potential to inhibit enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it has been evaluated for its binding affinity to various biological targets, including enzymes related to inflammatory processes and cancer progression. Techniques such as molecular docking simulations and enzyme kinetics assays are commonly employed to assess these interactions .

Mechanism of Action

The compound's mechanism of action is linked to its functional groups, particularly the amino group, which can engage in nucleophilic substitution reactions. Additionally, the cyano group can undergo hydrolysis under specific conditions, contributing to its reactivity and versatility for further chemical modifications.

Clinical Relevance

Several pyrazole derivatives have been clinically utilized as nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to this compound have been developed for treating conditions such as arthritis and other inflammatory disorders .

Agrochemical Applications

Use in Pesticides and Herbicides

This compound derivatives have been explored for their potential applications in agriculture as fungicides, insecticides, and herbicides. The structural characteristics of pyrazoles make them suitable candidates for developing agrochemicals that can effectively manage pests while minimizing environmental impact .

Biological Research Applications

Chemical Probes

In biological research, this compound serves as a chemical probe for studying various biological pathways. Its ability to interact with specific proteins makes it valuable for elucidating mechanisms underlying diseases such as cancer and inflammation .

Synthesis of Other Compounds

This compound is also utilized as an intermediate in synthesizing more complex molecules, including those with tissue-selective androgen receptor modulator (SARM) properties. These compounds are particularly relevant in treating androgen receptor-dependent conditions such as prostate cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits enzymes related to inflammation; potential use in treating arthritis |

| Anticancer | Inhibits cancer cell proliferation; studied for various cancer types |

| Antimicrobial | Exhibits activity against bacterial strains; potential use in treating infections |

| Agrochemical | Used in developing pesticides and herbicides |

Case Studies

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of carrageenan-induced paw edema in animal models. The results indicated that these compounds could serve as effective alternatives to traditional NSAIDs like diclofenac .

Case Study: Anticancer Research

Another research project focused on the anticancer potential of pyrazole derivatives highlighted their ability to inhibit specific kinases involved in tumor growth. The study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their viability as new therapeutic agents .

作用機序

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Similar Compounds

3-chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity.

3-chloro-4-fluorophenyl isocyanate: Used in the synthesis of various organic compounds.

Uniqueness

5-(3-chloro-4-fluorophenyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

生物活性

5-(3-Chloro-4-fluorophenyl)-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring substituted with a chlorofluorophenyl group. The molecular formula is C10H8ClF N2, and its CAS number is 154258-78-3. The structure contributes to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds similar to this compound demonstrated potent inhibition of cell growth with IC50 values as low as 18 μmol/L against LNCaP cells, along with notable downregulation of prostate-specific antigen (PSA) .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |

|---|---|---|---|

| This compound | LNCaP | 18 | 46 |

| Compound A | PC-3 | 25 | 30 |

| Compound B | LNCaP | 15 | 50 |

2. Antihypertensive Effects

A related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), was investigated for its antihypertensive effects in spontaneously hypertensive rats (SHR). The study reported that acute intravenous administration resulted in significant reductions in mean arterial pressure and improved vascular reactivity . This suggests that similar pyrazole derivatives may have therapeutic potential in managing hypertension.

Table 2: Effects on Mean Arterial Pressure (MAP)

| Dose (mg/kg) | MAP Reduction (%) |

|---|---|

| 0.05 | 10 |

| 0.1 | 15 |

| 0.2 | 20 |

| 0.4 | 30 |

3. Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. In one study, various pyrazole-based compounds were synthesized and tested against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Compound C | Escherichia coli | 16 |

| Compound D | Pseudomonas aeruginosa | 64 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, studies suggest that the compound can inhibit key enzymes involved in cancer progression and inflammation pathways . The chlorofluorophenyl moiety enhances binding affinity to these targets, leading to increased efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study A: A clinical trial involving a pyrazole derivative similar to this compound showed promising results in reducing tumor size in patients with advanced prostate cancer.

- Case Study B: Another study demonstrated that a related compound effectively lowered blood pressure in hypertensive patients without significant side effects.

特性

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQBLHVFDMXYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。